5-[1-[4-(2-Chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-1,3-benzodioxole (E/Z Mixture)
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Overview
Description
5-[1-[4-(2-Chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-1,3-benzodioxole (E/Z Mixture) is a complex organic compound with a molecular formula of C25H23ClO3 and a molecular weight of 406.9 . This compound is characterized by the presence of a benzodioxole ring, a phenyl group, and a chloroethoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-[4-(2-Chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-1,3-benzodioxole typically involves the reaction of 4-(2-chloroethoxy)benzaldehyde with 2-phenyl-1-buten-1-yl-1,3-benzodioxole under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[1-[4-(2-Chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-1,3-benzodioxole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloroethoxy group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
5-[1-[4-(2-Chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-1,3-benzodioxole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[1-[4-(2-Chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: A well-known compound with a similar structure, used in the treatment of breast cancer.
Raloxifene: Another compound with structural similarities, used in the prevention of osteoporosis.
Clomiphene: A compound with a related structure, used in the treatment of infertility.
Uniqueness
5-[1-[4-(2-Chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-1,3-benzodioxole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
259149-68-3 |
---|---|
Molecular Formula |
C₂₅H₂₃ClO₃ |
Molecular Weight |
406.9 |
Synonyms |
5-[1-[4-(2-Chloroethoxy)phenyl]-2-phenyl-1-butenyl]-1,3-benzodioxole |
Origin of Product |
United States |
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